Home > Products > Screening Compounds P114180 > R(-)-N6-(2-Phenylisopropyl)adenosine
R(-)-N6-(2-Phenylisopropyl)adenosine -

R(-)-N6-(2-Phenylisopropyl)adenosine

Catalog Number: EVT-10895424
CAS Number:
Molecular Formula: C19H23N5O4
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

R(-)-N6-(2-Phenylisopropyl)adenosine is classified as an adenosine receptor agonist. Its primary source is synthetic production, typically derived from alkylation reactions involving adenosine and phenylisopropyl halides. The compound's classification as an agonist indicates its role in activating adenosine receptors, which are critical in mediating various physiological responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of R(-)-N6-(2-Phenylisopropyl)adenosine generally involves the alkylation of adenosine at the N6 position with a suitable phenyl-isopropyl halide. Commonly used solvents for this reaction include dimethylformamide or dimethyl sulfoxide, with bases such as potassium carbonate facilitating the nucleophilic substitution process. The reaction conditions are crucial for achieving high yields and purity of the final product.

Key Steps in Synthesis:

  1. Preparation of Reactants: Obtain adenosine and a phenyl-isopropyl halide.
  2. Reaction Setup: Mix the reactants in an aprotic solvent with a base.
  3. Nucleophilic Substitution: Allow the reaction to proceed under controlled temperature and stirring conditions.
  4. Purification: Isolate and purify the product using chromatography or recrystallization techniques.
Molecular Structure Analysis

Structural Features:

  • Molecular Formula: C19H23N5O4
  • Molecular Weight: 385.42 g/mol
  • Functional Groups: Contains amine, hydroxyl, and aromatic groups.
Chemical Reactions Analysis

Reactions and Technical Details

R(-)-N6-(2-Phenylisopropyl)adenosine can undergo various chemical reactions:

  1. Oxidation: Can be oxidized to form hydroxylated derivatives.
  2. Reduction: Reduction reactions may modify functional groups within the compound.
  3. Substitution: Substitution reactions can occur particularly at the N6 position, introducing new functional groups.

These reactions typically require specific reagents and controlled conditions to ensure desired outcomes .

Common Reagents:

  • Oxidizing agents (e.g., potassium permanganate)
  • Reducing agents (e.g., lithium aluminum hydride)
  • Bases (e.g., sodium hydroxide)
Mechanism of Action

Process and Data

The mechanism of action for R(-)-N6-(2-Phenylisopropyl)adenosine primarily involves its interaction with adenosine receptors, specifically the A1 subtype. Upon binding to these receptors, it mimics the effects of endogenous adenosine, leading to various physiological responses such as:

  • Inhibition of neurotransmitter release
  • Modulation of heart rate and vascular tone
  • Induction of sedation and analgesia

Studies have shown that R(-)-N6-(2-Phenylisopropyl)adenosine exhibits approximately 100 times higher affinity for the A1 receptor compared to its (+)-isomer .

Physical and Chemical Properties Analysis

Physical Properties

R(-)-N6-(2-Phenylisopropyl)adenosine is a solid at room temperature with slight solubility in water (0.3 mg/mL). It is more soluble in aqueous solutions containing cyclodextrin (1.6 mg/mL) .

Chemical Properties

Key chemical properties include:

  • Flash Point: Not applicable
  • Storage Conditions: Recommended storage at 2–8°C to maintain stability .
Applications

Scientific Uses

R(-)-N6-(2-Phenylisopropyl)adenosine has diverse applications in scientific research:

  • Pharmacological Studies: Investigated for its role in modulating neurotransmission and cardiovascular functions.
  • Analgesic Research: Explored for its potential analgesic properties through interactions with pain pathways.
  • Metabolic Studies: Used to study metabolic pathways influenced by adenosine receptor activation.

This compound serves as a valuable tool in elucidating biological mechanisms involving adenosine signaling pathways and has implications in developing therapeutic agents targeting these pathways.

Introduction to R(-)-N6-(2-Phenylisopropyl)adenosine in Receptor Pharmacology

Historical Context of Adenosine Receptor Agonist Development

The therapeutic exploration of adenosine receptor modulation began with the identification of adenosine's physiological effects in 1929, though clinical applications were initially limited by adenosine's extremely short half-life in vivo [7]. The 1970s witnessed a pivotal shift with the classification of adenosine receptors into P1 (adenosine-preferring) and P2 (ATP/ADP-preferring) families. Within P1 receptors, pharmacological studies using adenosine analogues revealed two distinct subtypes: A1 (inhibiting adenylate cyclase) and A2 (stimulating adenylate cyclase), later further subdivided into high-affinity A2A and low-affinity A2B receptors [3] [7]. R-PIA emerged during this era as a critical tool compound, synthesized through strategic modification of adenosine's structure to enhance receptor subtype selectivity and metabolic stability. Its introduction preceded the molecular cloning era of adenosine receptors (1990s onwards), meaning early receptor characterization depended heavily on pharmacological probes like R-PIA to define operational subtypes in tissues [3] [6] [7]. The subsequent development of numerous clinical candidates, including Tecadenoson (A1-selective) and Regadenoson (A2A-selective), owes a significant debt to the foundational structure-activity relationship studies performed with R-PIA [2] [6].

Table 1: Key Milestones in Early Adenosine Receptor Agonist Development Involving R-PIA

Time PeriodDevelopmentRole of R-PIA
Pre-1970sIdentification of adenosine's physiological effects (e.g., cardiovascular, renal)Not applicable
Early 1970sClassification of P1 (adenosine) and P2 (ATP/ADP) receptorsNot applicable
Mid-1970sPharmacological subdivision of P1 receptors into A1 (Ri) and A2 (Ra) subtypesKey tool defining A1 pharmacology via inhibition of adenylate cyclase and lipolysis [5] [7]
Late 1970s/Early 1980sSynthesis and characterization of N6-substituted adenosine analoguesPrototype A1-selective agonist used to define receptor binding and functional characteristics [3] [8]
1980s-1990sDiscovery of A2A, A2B, and A3 subtypes via cloning/pharmacologyBenchmark compound for comparing affinity/selectivity of new ligands; helped reveal species differences (e.g., A3) [2] [7]
1990s-PresentDevelopment of clinical candidates (e.g., Tecadenoson, Capadenoson)Provided structural and pharmacological template for designing newer generation selective A1 agonists [2] [6]

Structural and Stereochemical Basis for A1 Receptor Selectivity

The high A1 receptor selectivity of R-PIA stems from specific structural modifications to the endogenous adenosine scaffold and the critical influence of stereochemistry. Adenosine comprises a purine base (adenine) linked via a glycosidic bond to ribose. R-PIA features two key modifications: 1) Substitution of a bulky 2-phenylisopropyl group at the N6-position of the adenine ring, and 2) The presence of a chiral center within this N6-substituent [3] [8].

  • N6-Substitution and A1 Affinity: The addition of lipophilic aromatic or alicyclic groups to the N6-position significantly enhances binding affinity for the A1 receptor. The phenylisopropyl group provides optimal steric bulk and hydrophobicity, allowing favorable interactions within a defined lipophilic pocket in the A1 receptor's ligand-binding domain. This pocket is narrower or differently shaped in other adenosine receptor subtypes, explaining the reduced affinity for A2A, A2B, and A3 receptors [3] [6].
  • Stereochemical Crucible: The carbon adjacent to the phenyl group in the N6-substituent is chiral. The R(-) enantiomer (R-PIA) exhibits dramatically higher affinity (approximately 100-fold) for the A1 receptor compared to its S(+) enantiomer (S-PIA). This profound enantioselectivity, confirmed by binding assays using rat forebrain membranes (Ki = 1.17 nM for R-PIA vs. ~100-200 nM for S-PIA), underscores the precise spatial constraints within the A1 receptor binding pocket. The R-configuration optimally orients the phenyl ring for key hydrophobic or π-stacking interactions within the receptor, while the S-configuration is sterically disfavored [3] [8].
  • Ribose Conformation: While R-PIA retains the natural β-D-ribofuranose sugar, its conformation and potential hydrogen bonding interactions (via 2'-OH, 3'-OH, and 5'-OH groups) with the receptor also contribute to binding affinity and efficacy. Modifications to the ribose ring generally reduce A1 affinity [3].

Table 2: Binding Affinity (Ki, nM) of R-PIA and Related Agonists at Human Adenosine Receptor Subtypes

CompoundA1A2AA2BA3Primary SelectivitySource
Adenosine~100-310~150-310~15,000~290Non-selective [2]
R-PIA1.2 - 2.0124 - 220~150,00033 - 67A1 (vs. A2A: ~100-fold; vs. A2B: >1000-fold; vs. A3: Variable) [1] [2] [3]
CPA (N6-cyclopentyladenosine)0.8 - 2.3~800~18,600~72A1 [2] [3]
CGS21680 (A2A agonist)~180019 - 27>10,000~67A2A [2] [3]
IB-MECA (A3 agonist)~51~2900~11,000~1.8*A3 (Species dependent) [2]

(*Note: A3 affinity shows significant species differences; value shown for human. R-PIA affinity at A3 is lower in humans than in some rodents [2]).

Role in Advancing Adenosine Receptor Subtype Specificity Studies

R-PIA's high selectivity and potency for the A1 receptor made it an indispensable tool for delineating the physiological roles of adenosine receptor subtypes, particularly before the widespread availability of highly selective antagonists and genetically modified models. Its use was pivotal in several key areas:

  • Defining A1 Receptor-Mediated Cardioprotection: Studies employing R-PIA were fundamental in establishing the role of A1 receptor activation in protecting the heart against ischemic injury and arrhythmias. In porcine models of coronary artery occlusion, R-PIA (5 μg/kg) administered prior to occlusion significantly reduced the total number of ventricular ectopic beats (from 326 ± 71 in controls to 121 ± 30) and the incidence of ventricular fibrillation (from 70% to 20%). Crucially, this antiarrhythmic effect was abolished when the R-PIA-induced bradycardia was countered by right atrial pacing, restoring heart rate and blood pressure. This demonstrated that the antiarrhythmic effect was largely indirect, mediated by the A1 receptor's ability to reduce cardiac workload and oxygen demand (negative chronotropic and dromotropic effects), rather than a direct electrophysiological stabilization per se [1]. R-PIA also helped identify A1 receptor involvement in ischemic preconditioning.
  • Elucidating Neuromodulatory Mechanisms: In the central nervous system, R-PIA was critical for demonstrating A1 receptor-mediated inhibition of neurotransmitter release and neuronal excitability. Electrophysiological studies in rat basolateral amygdala neurons showed that R-PIA, like 2-chloroadenosine, inhibited voltage-gated calcium channels (VGCCs), particularly N-type channels, via activation of pertussis toxin-sensitive Gi/o proteins. This inhibition was predominantly voltage-dependent and involved a membrane-delimited pathway. As VGCC inhibition reduces calcium influx necessary for neurotransmitter release and neuronal firing, this mechanism underpins the anticonvulsant and potentially neuroprotective effects of A1 receptor agonists observed in models like amygdala kindling [4].
  • Probing Metabolic Effects: R-PIA was instrumental in characterizing the potent anti-lipolytic effects of A1 receptor activation in adipocytes. In 3T3-L1 adipocytes, R-PIA (1 μM) was as effective as 1 nM insulin in suppressing lipolysis stimulated by low concentrations of isoproterenol. Mechanistic studies revealed this involved dual actions: inhibition of adenylate cyclase (reducing cAMP production) and stimulation of particulate cAMP phosphodiesterase (increasing cAMP breakdown). These effects, mediated via pertussis toxin-sensitive Gi/o proteins, mirrored the actions of insulin and "insulin-like" agents such as anti-insulin receptor antibodies and wheat germ agglutinin in this cell type, highlighting a convergence in signaling pathways regulating lipid metabolism [5].
  • Establishing Subtype Specificity In Vivo: The profound bradycardia and hypotension induced by R-PIA in vivo, effects readily blocked by selective A1 antagonists but not by A2 antagonists, provided strong functional evidence for A1 receptor mediation of these cardiovascular responses. Similarly, its lack of effect on platelet aggregation (an A2A-mediated response) or coronary vasodilation (predominantly A2A) further underscored its selectivity profile in functional systems [1] [5] [7].
  • Highlighting Species Differences: Comparative studies using R-PIA helped uncover significant species-dependent variations in adenosine receptor pharmacology, particularly for the later-discovered A3 receptor. While R-PIA has moderate affinity for the human A3 receptor (Ki ~33-67 nM), its affinity is much lower than at the human A1 receptor. In contrast, it showed higher affinity for rodent A3 receptors. This highlighted the critical importance of species selection when evaluating potential therapeutics targeting adenosine receptors [2] [6].

Table 3: Key Experimental Findings Using R-PIA Demonstrating A1 Receptor Mechanisms

Biological SystemKey Finding Using R-PIAMechanism ElucidatedCitation
Porcine Myocardial IschemiaReduced ventricular ectopic beats and fibrillation incidence after coronary occlusion; Effect reversed by atrial pacingAntiarrhythmic effect primarily indirect via A1-mediated bradycardia reducing cardiac O2 demand [1]
Rat Basolateral Amygdala NeuronsInhibited voltage-gated Ca2+ channels (N-type predominant); Blocked by A1 antagonist DPCPX; Pertussis toxin sensitiveA1 activation → Gi/o protein → Inhibition of presynaptic Ca2+ entry → Reduced excitability/neurotransmitter release [4]
3T3-L1 AdipocytesPotently inhibited isoproterenol-stimulated lipolysis; Equipotent to insulin at low isoproterenol; Stimulated particulate cAMP PDE; Pertussis toxin sensitiveA1 activation → Gi/o protein → Inhibition of adenylate cyclase + Stimulation of cAMP PDE → Reduced cAMP → Inhibition of lipolysis [5]
Radioligand Binding Studies (Various Tissues/Species)High affinity (nM) for A1 sites; Markedly lower affinity for A2A, A2B, A3 sites; R-enantiomer >> S-enantiomer affinityEstablished R-PIA as a defining high-affinity selective agonist for pharmacologically characterizing A1 receptors [1] [2] [3]

Properties

Product Name

R(-)-N6-(2-Phenylisopropyl)adenosine

IUPAC Name

(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15+,16?,19-/m1/s1

InChI Key

RIRGCFBBHQEQQH-UQPNBLSNSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@H](O4)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.